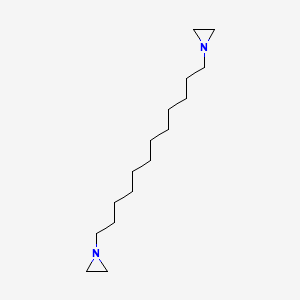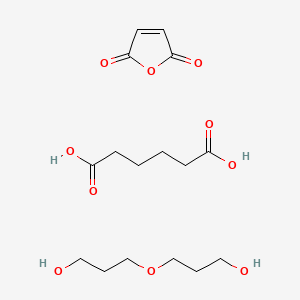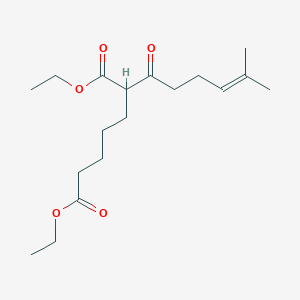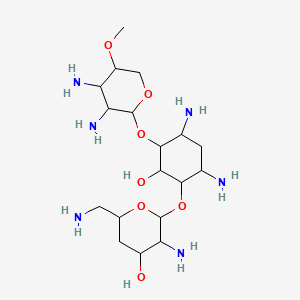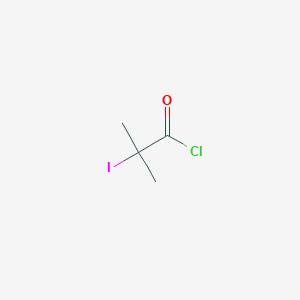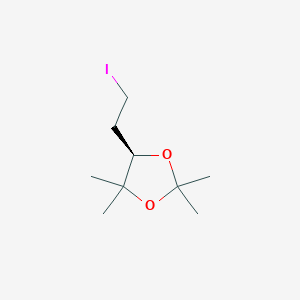![molecular formula C10H8F6 B14629619 [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene CAS No. 55012-43-6](/img/structure/B14629619.png)
[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinctive characteristics, such as high thermal stability and resistance to oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene typically involves the introduction of difluoromethyl and tetrafluoropropyl groups onto a benzene ring. One common method is the difluoromethylation of benzene derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors can enhance the scalability and safety of the production process, ensuring consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include fluorinated benzoic acids, hydrogenated derivatives, and various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen or hydroxyl groups to enhance metabolic stability.
Medicine: Explored for its potential in developing pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties .
Wirkmechanismus
The mechanism of action of [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, while the tetrafluoropropyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Trifluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene
- [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]toluene
- [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]phenol
Uniqueness
Compared to similar compounds, [2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene exhibits unique properties due to the specific arrangement of fluorine atoms, which enhances its thermal stability and resistance to oxidative degradation. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
55012-43-6 |
|---|---|
Molekularformel |
C10H8F6 |
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
[2-(difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene |
InChI |
InChI=1S/C10H8F6/c11-8(12)9(13,10(14,15)16)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
PBUGTBYHURTCEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


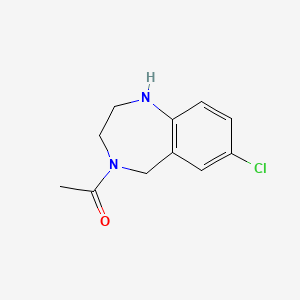

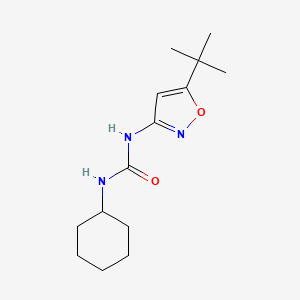
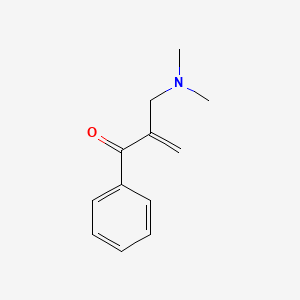

![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
